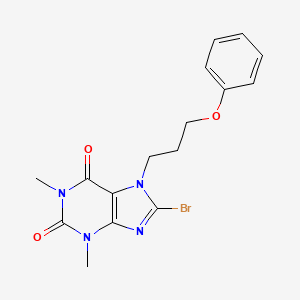![molecular formula C8H5FO B2760640 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 118112-20-2](/img/structure/B2760640.png)
5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one” is a chemical compound with the molecular formula C8H5FO . It has an average mass of 136.123 Da and a monoisotopic mass of 136.032440 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5FO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3H,4H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a melting point of 39-42 degrees Celsius . It is a powder in physical form .Applications De Recherche Scientifique
Synthesis and Polymer Applications
One of the primary applications of 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives in scientific research lies in the synthesis of organic and water-soluble polymeric materials. For instance, derivatives such as 2,3-Dicarboxybicyclo[2.2.2]octa-2,5,7-triene have been synthesized and polymerized through ring-opening metathesis polymerization (ROMP), leading to the production of diester-substituted poly(1,4-phenylenevinylenes) (PPVs). These PPVs are notable for their high luminescence and solubility in common organic solvents, presenting significant potential for applications in optoelectronic devices and as advanced materials with special properties like enhanced photoluminescence quantum yield (Wagaman & Grubbs, 1997).
Fluorofunctionalisation of Alkenes
The compound and its related structures have been utilized in the selective fluorofunctionalization of alkenes. The reagent 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) demonstrates effective usage for introducing a fluorine atom into organic molecules across phenyl-substituted carbon-carbon double bonds under mild conditions. This reagent facilitates quantitative and Markovnikov-type regioselective formation of vicinal fluoro-hydroxy, fluoro-methoxy, or fluoro-acetoxy adducts, showcasing its versatility and efficiency in the modification of organic compounds (Stavber, Zupan, Poss, & Shia, 1995).
Electrophilic Fluorination Agent
The chemical's derivatives, especially those like 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), serve as powerful electrophilic fluorinating agents. They are capable of fluorinating aromatic rings, olefins, dienol acetates, and enol ethers. The versatility and reactivity of these agents make them highly valuable in the synthesis of fluorinated organic compounds, facilitating the introduction of fluorine atoms into complex molecules under controlled conditions (Poss & Shia, 1999).
Safety and Hazards
Propriétés
IUPAC Name |
5-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAXHQAMPKVKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C1=O)C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118112-20-2 |
Source


|
| Record name | 5-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride](/img/structure/B2760557.png)
![7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2760561.png)
![1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2760562.png)
![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)







![4-fluoro-2-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2760576.png)

![4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760580.png)
